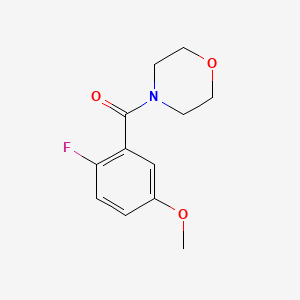
Methyl (3-fluoro-2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-2-hydroxyphenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(3-fluoro-2-oxophenyl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-(3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Methyl 2-(3-fluoro-2-oxophenyl)acetate
Reduction: 2-(3-fluoro-2-hydroxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-hydroxyphenyl)acetate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 2-(3-chloro-2-hydroxyphenyl)acetate: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate:
The uniqueness of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3 |
InChI Key |
CXLXZFORZFAJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



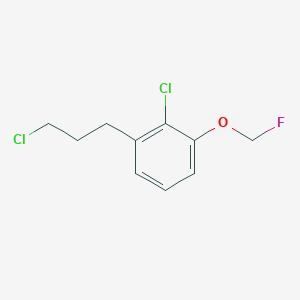
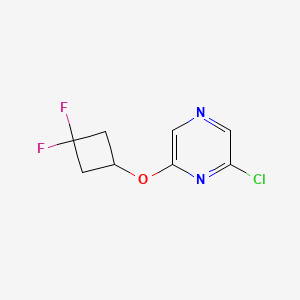
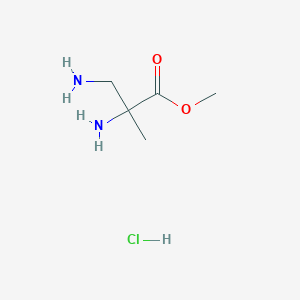

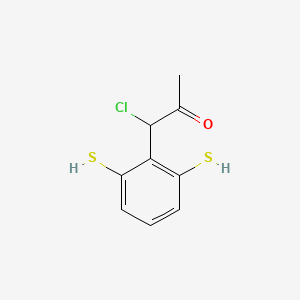

![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)




![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)
